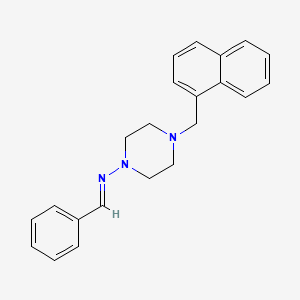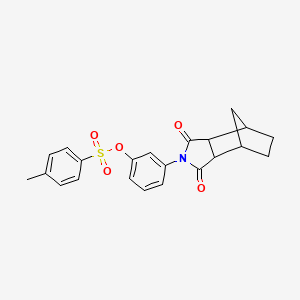![molecular formula C23H24INO4S2 B11678361 (5Z)-5-{4-[2-(4-tert-butylphenoxy)ethoxy]-3-iodo-5-methoxybenzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11678361.png)
(5Z)-5-{4-[2-(4-tert-butylphenoxy)ethoxy]-3-iodo-5-methoxybenzylidene}-2-thioxo-1,3-thiazolidin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
化合物(5Z)-5-{4-[2-(4-tert-butylphenoxy)ethoxy]-3-iodo-5-methoxybenzylidene}-2-thioxo-1,3-thiazolidin-4-one は、チアゾリジンオンコアを特徴とする複雑な有機分子です。
準備方法
合成経路と反応条件
(5Z)-5-{4-[2-(4-tert-butylphenoxy)ethoxy]-3-iodo-5-methoxybenzylidene}-2-thioxo-1,3-thiazolidin-4-one の合成は、一般的に複数のステップを伴います。
チアゾリジンオンコアの形成: これは、適切なアルデヒドとチオセミカルバジドを酸性条件下で反応させることにより、チアゾリジンオン環を形成することができます。
ヨード基とメトキシ基の導入: 芳香族環は、求電子置換反応によりヨード基とメトキシ基で官能化することができます。
エーテル形成: エーテル結合は、フェノール誘導体を適切なハロアルカンと塩基性条件下で反応させることで形成されます。
最終的な組み立て: 最後のステップは、官能化された芳香族アルデヒドとチアゾリジンオンコアを塩基性条件下で縮合させて、目的の化合物を形成することです。
工業生産方法
この化合物の工業生産は、収率と純度を最大化するために、上記の合成ステップを最適化する必要があるでしょう。これには、反応条件をより良く制御するための連続フロー反応器の使用や、最も効率的な触媒や溶媒を特定するためのハイスループットスクリーニングの使用が含まれる可能性があります。
化学反応の分析
反応の種類
(5Z)-5-{4-[2-(4-tert-butylphenoxy)ethoxy]-3-iodo-5-methoxybenzylidene}-2-thioxo-1,3-thiazolidin-4-one: は、次のようなさまざまな化学反応を起こす可能性があります。
酸化: チアゾリジンオン環は、酸化されてスルホキシドまたはスルホンを形成することができます。
還元: 芳香族ヨウ素は水素原子に還元されるか、チアゾリジンオン環はチアゾリジンに還元される可能性があります。
置換: ヨウ素原子は、アミンやチオールなどの他の求核剤と置換される可能性があります。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過酸化水素やm-クロロ過安息香酸などがあります。
還元: 水素化リチウムアルミニウムや炭素担持パラジウムなどの還元剤を使用することができます。
置換: アジ化ナトリウムやチオ尿素などの求核剤を塩基性条件下で用いることができます。
主な生成物
酸化: スルホキシドまたはスルホン。
還元: チアゾリジン誘導体または脱ヨウ素化生成物。
置換: さまざまな置換チアゾリジンオン誘導体。
科学研究への応用
This compound: は、科学研究でいくつかの応用があります。
医薬品化学: がん細胞増殖に関与する特定の酵素を阻害する能力により、抗がん剤としての可能性が研究されています。
生物学研究: チアゾリジンオン含有タンパク質の機能を研究するためのプローブとして使用できます。
工業的用途: そのユニークな構造により、特定の電子特性や光学特性を持つ新素材の開発に向けた候補となります。
科学的研究の応用
(5Z)-5-{4-[2-(4-tert-butylphenoxy)ethoxy]-3-iodo-5-methoxybenzylidene}-2-thioxo-1,3-thiazolidin-4-one: has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an anti-cancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.
Biological Research: It can be used as a probe to study the function of thiazolidinone-containing proteins.
Industrial Applications: Its unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.
作用機序
(5Z)-5-{4-[2-(4-tert-butylphenoxy)ethoxy]-3-iodo-5-methoxybenzylidene}-2-thioxo-1,3-thiazolidin-4-one がその効果を発揮するメカニズムは、酵素や受容体などの特定の分子標的に結合することを含みます。チアゾリジンオンコアは、酵素の活性部位と相互作用することが知られており、その活性を阻害する可能性があります。この相互作用は、重要な生物学的経路を混乱させ、望ましい治療効果をもたらす可能性があります。
類似の化合物との比較
類似の化合物
チアゾリジンジオン: これらの化合物もチアゾリジンオンコアを含んでいますが、置換パターンと生物活性は異なります。
ベンジリデンチアゾリジンオン: 構造は似ていますが、芳香環に異なる置換基がある場合があります。
独自性
This compound: は、独特の化学的および生物学的特性を与える官能基の特定の組み合わせにより、ユニークです。
類似化合物との比較
Similar Compounds
Thiazolidinediones: These compounds also contain a thiazolidinone core but differ in their substitution patterns and biological activities.
Benzylidene Thiazolidinones: Similar in structure but may have different substituents on the aromatic ring.
Uniqueness
(5Z)-5-{4-[2-(4-tert-butylphenoxy)ethoxy]-3-iodo-5-methoxybenzylidene}-2-thioxo-1,3-thiazolidin-4-one: is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
特性
分子式 |
C23H24INO4S2 |
|---|---|
分子量 |
569.5 g/mol |
IUPAC名 |
(5Z)-5-[[4-[2-(4-tert-butylphenoxy)ethoxy]-3-iodo-5-methoxyphenyl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C23H24INO4S2/c1-23(2,3)15-5-7-16(8-6-15)28-9-10-29-20-17(24)11-14(12-18(20)27-4)13-19-21(26)25-22(30)31-19/h5-8,11-13H,9-10H2,1-4H3,(H,25,26,30)/b19-13- |
InChIキー |
RIIBIVRAOWMEKS-UYRXBGFRSA-N |
異性体SMILES |
CC(C)(C)C1=CC=C(C=C1)OCCOC2=C(C=C(C=C2I)/C=C\3/C(=O)NC(=S)S3)OC |
正規SMILES |
CC(C)(C)C1=CC=C(C=C1)OCCOC2=C(C=C(C=C2I)C=C3C(=O)NC(=S)S3)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N,N-dibenzyl-3-bromo-5-phenyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B11678282.png)

![3-[(E)-{2-[4,6-di(pyrrolidin-1-yl)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]phenyl furan-2-carboxylate](/img/structure/B11678291.png)
![4-{5-[(2,5-dimethoxyphenyl)carbamoyl]-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl}phenyl acetate](/img/structure/B11678298.png)
![(5Z)-5-{2-[2-(4-tert-butylphenoxy)ethoxy]-5-chlorobenzylidene}-3-phenyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11678306.png)
![1-(4-ethoxyphenyl)-5-methoxy-2-methyl-1H-benzo[g]indole-3-carboxylic acid](/img/structure/B11678310.png)
![3',5'-dimethyl-1'-phenyl-N'-[(1E,2E)-3-phenylprop-2-en-1-ylidene]-1H,1'H-3,4'-bipyrazole-5-carbohydrazide](/img/structure/B11678324.png)
![2-({2-Oxo-2-phenyl-1-[(2-thienylcarbonyl)amino]ethyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B11678328.png)

![(5E)-5-{[5-(2-Bromo-4-methylphenyl)furan-2-YL]methylidene}-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11678344.png)
![4-{[3-(1,3-Benzoxazol-2-yl)-4-hydroxyphenyl]carbamoyl}phenyl acetate](/img/structure/B11678353.png)
![(5Z)-5-[4-(2-bromoethoxy)-3-methoxybenzylidene]-1-(4-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11678356.png)
![5-({4-[2-(4-Tert-butylphenoxy)ethoxy]-3-ethoxyphenyl}methylidene)-1,3-dimethyl-1,3-diazinane-2,4,6-trione](/img/structure/B11678364.png)
![4-methyl-N-{1-[(3-methylphenyl)amino]-2-oxo-2-phenylethyl}benzamide](/img/structure/B11678369.png)
